1-(3-Nitrophenyl)-1H-indazole 1-(3-Nitrophenyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 52328-74-2
VCID: VC15933713
InChI: InChI=1S/C13H9N3O2/c17-16(18)12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9H
SMILES:
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol

1-(3-Nitrophenyl)-1H-indazole

CAS No.: 52328-74-2

Cat. No.: VC15933713

Molecular Formula: C13H9N3O2

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Nitrophenyl)-1H-indazole - 52328-74-2

Specification

CAS No. 52328-74-2
Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
IUPAC Name 1-(3-nitrophenyl)indazole
Standard InChI InChI=1S/C13H9N3O2/c17-16(18)12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9H
Standard InChI Key PFGIPNGVZVPQFS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=NN2C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

The molecular structure of 1-(3-Nitrophenyl)-1H-indazole comprises an indazole ring system fused to a benzene ring bearing a nitro group at the meta position. Indazole, a bicyclic structure with two adjacent nitrogen atoms, provides a rigid scaffold that enhances binding affinity to biological targets. The nitro group at the 3-position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with enzymes .

Table 1: Key Physicochemical Properties of 1-(3-Nitrophenyl)-1H-indazole

PropertyValueSource
Molecular Weight189.17 g/mol
Melting Point93–94°C
Boiling Point365.2°C (predicted)
Density1.33 g/cm³ (predicted)
pKa5.07 (predicted)
LogP (XLogP3-AA)3.5

The compound’s moderate lipophilicity (LogP = 3.5) suggests favorable membrane permeability, a critical factor in drug bioavailability . Spectroscopic characterization, including ¹H NMR and mass spectrometry, has confirmed its structure. For instance, the ¹H NMR spectrum typically exhibits signals for aromatic protons between δ 7.2–8.5 ppm, with distinct splitting patterns reflecting the indazole and nitrophenyl moieties .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of 1-(3-Nitrophenyl)-1H-indazole often involves cyclocondensation reactions. A representative method involves the reaction of 3-nitrobenzaldehyde with indazole derivatives under acidic or basic conditions. For example, in a two-step protocol, 3-[1H-3-indolyl(3-nitrophenyl)methyl]-1H-indole undergoes cyclization with dichlorophenyl phosphine in dry acetonitrile, catalyzed by triethylamine . This approach yields phosphinoyl derivatives, which can be further functionalized to oxides, sulfides, or selenides using hydrogen peroxide, sulfur, or selenium, respectively .

Table 2: Representative Synthetic Conditions

ReactantReagent/ConditionsProductYield
3-NitrobenzaldehydeIndazole, HCl, reflux1-(3-Nitrophenyl)-1H-indazole65–70%
Dichlorophenyl phosphineTriethylamine, acetonitrile, RTPhosphinoyl derivative80%

Spectroscopic Analysis

Advanced spectroscopic techniques elucidate the compound’s structure. Infrared (IR) spectroscopy reveals absorption bands at 1520 cm⁻¹ and 1350 cm⁻¹, corresponding to the nitro group’s asymmetric and symmetric stretching vibrations . In ¹³C NMR, the nitro-substituted carbon resonates near δ 148 ppm, while the indazole carbons appear between δ 110–140 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 189.17 [M+H]⁺ .

Pharmacological Applications

Kinase Inhibition

Indazole derivatives, including 1-(3-Nitrophenyl)-1H-indazole, exhibit potent kinase inhibitory activity. For instance, Fishwick et al. identified indazole-based compounds as Fibroblast Growth Factor Receptor (FGFR) inhibitors, with IC₅₀ values in the nanomolar range . Structural analogs of 1-(3-Nitrophenyl)-1H-indazole, such as 6-(3-methoxyphenyl)-1H-indazol-3-amine, demonstrated FGFR1 inhibition (IC₅₀ = 15.0 nM) and anti-proliferative effects in cancer cells . The nitro group enhances electron-deficient character, improving interactions with kinase ATP-binding pockets .

Antimicrobial Activity

1-(3-Nitrophenyl)-1H-indazole derivatives have been screened against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, phosphinoyl and thiophosphinoyl analogs showed minimum inhibitory concentrations (MICs) of 8–32 µg/mL, comparable to standard antibiotics . The nitro group’s electron-withdrawing effects likely enhance membrane penetration, disrupting bacterial cell walls .

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